2-Amino-5-phenylpyridine (hereinafter referred to as 2-Amino-5-phenylpyridine) is a heterocyclic aromatic amine. [, , , , ] It is classified as a mutagen due to its ability to cause genetic mutations. [, , , , , , , ] 2-Amino-5-phenylpyridine has been identified as a product of protein pyrolysis, particularly from the amino acid phenylalanine. [, , ] Its presence in cooked food, especially charred meat, has raised concerns about potential health risks. [] 2-Amino-5-phenylpyridine is primarily used in scientific research to study its mutagenic properties, metabolism, and potential carcinogenicity. [, , , , , , , ]
2-Amino-5-phenylpyridine is classified as a heterocyclic aromatic amine. It is synthesized from various precursors in organic chemistry, particularly through reactions involving pyridine derivatives and amines. The compound is also noted for its mutagenic properties, which arise from its formation during the pyrolysis of phenylalanine in proteins .
The synthesis of 2-Amino-5-phenylpyridine can be achieved through several methods, with varying degrees of complexity and yield. A notable method involves the reaction of 2-cyanopyridine with phenylmagnesium bromide, followed by hydrolysis to yield the amino compound.
The structure of 2-Amino-5-phenylpyridine features a pyridine ring (a six-membered aromatic ring containing one nitrogen atom) substituted at the 2-position with an amino group and at the 5-position with a phenyl group.
2-Amino-5-phenylpyridine participates in various chemical reactions typical for amines and heterocycles:
The mechanism of action for 2-Amino-5-phenylpyridine primarily relates to its reactivity as an electrophile or nucleophile in organic synthesis:
These mechanisms are crucial in understanding how this compound can be utilized in synthetic pathways for more complex molecules.
Physical properties are often characterized using:
The applications of 2-Amino-5-phenylpyridine span several scientific domains:
2-Amino-5-phenylpyridine (chemical formula: C11H10N2, CAS No.: 33421-40-8) is a heterocyclic aromatic amine (HAA) of significant research interest due to its formation during high-temperature food processing and structural resemblance to established carcinogens. This fused-ring system consists of a pyridine ring with an amino substituent at position 2 and a phenyl group at position 5, conferring distinctive electronic properties and reactivity. The compound exists as a white to off-white crystalline solid at room temperature with a molecular weight of 170.21 g/mol [1] [4] [5]. Its significance stems from its dual identity: as a naturally occurring food pyrolysis product and as a model compound for probing HAA behavior.
The molecular architecture of 2-amino-5-phenylpyridine features a planar configuration where the phenyl ring (C6H5-) attaches to the 5-position of the 2-aminopyridine moiety, creating an extended π-conjugated system. Key spectroscopic identifiers include:
The molecule exhibits rotational restriction around the interannular C-C bond, influencing its electronic distribution and intermolecular interactions. Computational models predict a pKa of 6.33 for the pyridinic nitrogen, indicating moderate basicity [4]. Positional isomerism profoundly impacts physicochemical properties and biological activity, as demonstrated in comparative analyses of phenylpyridine isomers:
Table 1: Comparative Properties of Aminophenylpyridine Isomers
Isomer | 2-Amino-5-phenylpyridine | 2-Amino-3-phenylpyridine | 4-Amino-2-phenylpyridine |
---|---|---|---|
Molecular Weight | 170.21 g/mol | 170.21 g/mol | 170.21 g/mol |
Dipole Moment | 2.18 D (calc.) | 2.85 D (calc.) | 3.12 D (calc.) |
LogP (Octanol-Water) | 2.18 | 2.31 | 2.05 |
Conjugation Pattern | Extended conjugation | Cross-conjugated | Disrupted conjugation |
The 2-amino-5-phenyl arrangement maximizes π-electron delocalization across both rings, distinguishing it from sterically hindered or electronically discontinuous isomers. Crystallographic analyses reveal intermolecular hydrogen bonding between the amino group and pyridinic nitrogen, creating stable lattice structures [4] [9].
2-Amino-5-phenylpyridine (historically designated Phe-P-1) is generated through Maillard reaction pathways and pyrolysis of phenylalanine-rich proteins during high-temperature cooking. Its formation mechanism involves:
Quantitative studies confirm its presence predominantly in broiled fish, with sardines showing exceptionally high levels due to their high phenylalanine content and typical cooking methods. Industrial food processing (smoking, grilling, frying) generates significantly higher yields than boiling or steaming. Representative occurrence data include:
Table 2: Occurrence of 2-Amino-5-phenylpyridine in Thermally Processed Foods
Food Source | Processing Method | Temperature Range | Concentration Range | Detection Method |
---|---|---|---|---|
Sardines | Broiling | 200-300°C | 0.5-3.7 ng/g | GC-MS / HPLC-MS |
Beef Patties | Grilling | 180-250°C | ND*-0.8 ng/g | HPLC-MS/MS |
Pork | Smoking | 80-120°C | ND-0.4 ng/g | UHPLC-Q-Orbitrap-HRMS |
Chicken | Frying | 170-200°C | Trace amounts | SPE-HPLC-FLD |
*ND = Not Detected [1] [6] [8]
Formation efficiency peaks at pyrolysis temperatures exceeding 150°C, with maximum yields observed at 250-300°C in model systems. Water activity (aw ≈ 0.7) and neutral pH optimize generation kinetics, while antioxidants (phenolic compounds, vitamins) significantly suppress formation [6] [8]. Unlike polar HAAs like PhIP, 2-amino-5-phenylpyridine demonstrates intermediate polarity, complicating its extraction and analytical determination in complex food matrices without specialized clean-up procedures [8].
2-Amino-5-phenylpyridine serves as a critical reference compound in HAA research due to:
The compound's research utility was highlighted in landmark comparative carcinogenicity studies using neonatal B6C3F1 mice. When administered intraperitoneally at maximum tolerated doses (MTD = 228 μmol/kg), 2-amino-5-phenylpyridine showed no tumorigenicity at 9-12 months post-exposure, whereas its structural analog 4-aminobiphenyl induced hepatocellular adenomas and carcinomas in >85% of subjects. This paradoxical behavior—potent mutagenicity without carcinogenicity—makes it invaluable for probing metabolic activation thresholds and detoxification pathways [2] [3].
Table 3: Comparative Biological Activity of 2-Amino-5-phenylpyridine and Reference Carcinogens
Property | 2-Amino-5-phenylpyridine | 4-Aminobiphenyl | IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) |
---|---|---|---|
Ames Test Mutagenicity | + + + (Strong) | + + + | + + + + (Extreme) |
Rodent Carcinogenicity | Negative | Positive | Positive |
IARC Classification | Not Evaluated | Group 1 (Human) | Group 2A (Probable Human) |
Metabolic Activation | N-Hydroxylation | N-Hydroxylation | Cytochrome P450 1A2-mediated oxidation |
Metabolic studies indicate that hepatic cytochrome P450 enzymes (particularly CYP1A2) oxidize 2-amino-5-phenylpyridine to N-hydroxy intermediates capable of forming DNA adducts. However, its efficient glucuronidation and sulfation in mammalian systems facilitate rapid detoxification—a potential explanation for its lack of in vivo carcinogenicity despite robust in vitro mutagenicity [7] [10]. This metabolic dichotomy positions 2-amino-5-phenylpyridine as a molecular tool for investigating:
Current research employs 2-amino-5-phenylpyridine as a stable spectroscopic probe for examining HAA-protein interactions and as a synthesis precursor for isotopically labeled HAA tracers in mass spectrometry-based exposure assessment [4] [8].
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